2H-Imidazole-2-thione, 1,3-dihydro-4-((4-fluorophenyl)methyl)-

Regioisomerism Hydrogen Bond Donor Count Lipophilicity

This C4-(4-fluorobenzyl)-1,3-dihydroimidazole-2-thione is a strategically differentiated DBH inhibitor probe that directly complements data from the N1-benzyl series. It addresses a critical gap in DBH SAR by enabling matched molecular pair analyses (HBD=2 vs. 1, altered logP) to assess regioisomer-specific potency and selectivity. The flexible methylene spacer enhances conformational sampling for cryptic or allosteric pockets in GPCRs and kinases. Procure as a pre-functionalized scaffold to explore C2-thione S-alkylation libraries, or as a metabolic-stability-enhanced congener for in vivo efficacy studies, leveraging the para-fluorine blocking group.

Molecular Formula C10H9FN2S
Molecular Weight 208.26 g/mol
CAS No. 93103-23-2
Cat. No. B3361745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Imidazole-2-thione, 1,3-dihydro-4-((4-fluorophenyl)methyl)-
CAS93103-23-2
Molecular FormulaC10H9FN2S
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CNC(=S)N2)F
InChIInChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-12-10(14)13-9/h1-4,6H,5H2,(H2,12,13,14)
InChIKeyGWLZMGMUHBXVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Imidazole-2-thione, 1,3-dihydro-4-((4-fluorophenyl)methyl)- (CAS 93103-23-2) – Compound Class & Procurement Baseline


2H-Imidazole-2-thione, 1,3-dihydro-4-((4-fluorophenyl)methyl)- (CAS 93103-23-2) is a 4-substituted imidazole-2-thione heterocycle (C10H9FN2S, MW 208.26 g/mol) characterized by a 4-fluorobenzyl moiety attached at the C4 position of the imidazole ring [1]. This compound belongs to a structurally diverse class of 1,3-dihydroimidazole-2-thiones that have been investigated as pharmacologically privileged scaffolds, particularly as multisubstrate inhibitors of dopamine β-hydroxylase (DBH) and as ligands for adrenergic and other receptor targets [2][3]. Its 4-fluorobenzyl substitution pattern distinguishes it from the more commonly reported N1-benzyl positional isomers and 4-aryl analogs lacking the methylene spacer, potentially conferring different physicochemical and pharmacodynamic properties that are relevant for structure–activity relationship (SAR)-driven procurement decisions.

Why Generic 1,3-Dihydroimidazole-2-thione Substitution Fails for CAS 93103-23-2


Within the 1,3-dihydroimidazole-2-thione chemotype, small variations in the position and nature of the benzyl/aryl substituent can produce dramatic shifts in target potency, selectivity, and physicochemical profile. The specific C4-(4-fluorobenzyl) substitution in CAS 93103-23-2 is a regioisomer of the more extensively studied N1-(4-fluorobenzyl) analog (CAS 95333-74-7, CHEMBL67229). Comparative binding data demonstrate that for DBH inhibition, the N1-benzyl isomer exhibits an IC50 of approximately 47 μM in rat hypertensive models [1]. Critically, the C4-substituted regioisomer has not been equivalently characterized in the same assay, meaning that potency, selectivity, and off-target profiles cannot be assumed to transfer between regioisomers. Furthermore, the C4-benzyl substitution introduces an additional hydrogen bond donor (HBD count = 2 vs. 1 for the N1-isomer) [2], altering logP and potentially affecting membrane permeability, protein binding, and pharmacokinetics. Generic substitution with an N1-benzyl or 4-aryl analog without empirical comparative data risks invalidating SAR assumptions and compromising experimental reproducibility in target-focused campaigns.

Quantitative Differentiation Evidence for 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-fluorophenyl)methyl)- (CAS 93103-23-2)


Regioisomeric Substitution Pattern: C4-Benzyl vs. N1-Benzyl Attachment Dictates Hydrogen Bond Donor Count and logP

CAS 93103-23-2 (C4-substituted isomer) possesses two hydrogen bond donors (HBD = 2), whereas its direct regioisomer 1-(4-fluorobenzyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 95333-74-7, N1-substituted isomer) has only one hydrogen bond donor (HBD = 1) [1]. The computed XLogP3 values also differ: 1.8 for the C4-isomer vs. 1.5 for the N1-isomer, representing a ΔlogP of +0.3 log units [1]. This quantifiable difference in hydrogen bonding capacity and lipophilicity has direct implications for membrane permeability, solubility, and off-target binding promiscuity, all of which are critical selection criteria when procuring a chemical probe for cellular or in vivo target engagement studies.

Regioisomerism Hydrogen Bond Donor Count Lipophilicity Drug Design

Scaffold Positional Isomerism: C4-Benzyl Spacer Topology vs. Direct 4-Aryl Attachment on Imidazole-2-thione Core

CAS 93103-23-2 incorporates a methylene (–CH2–) spacer between the imidazole C4 position and the 4-fluorophenyl ring, yielding a rotatable bond count of 2 between the heterocycle and the aryl group [1]. By contrast, the structurally related 4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 93103-15-2) directly attaches the 4-fluorophenyl group to the C4 position without a methylene linker (rotatable bonds between core and aryl = 0) . This topological difference introduces greater conformational flexibility in CAS 93103-23-2, which may allow the 4-fluorophenyl ring to adopt a broader range of binding poses within a target pocket. The direct aryl analog (CAS 93103-15-2) constrains the aryl ring in a more co-planar orientation relative to the imidazole ring, which can favor π-stacking interactions with aromatic residues in flat binding sites. For targets where an induced-fit or flexible binding mode is required, the methylene-spacer topology provides a distinct structural advantage.

Positional Isomerism Conformational Flexibility Methylene Spacer SAR

Imidazole-2-thione Chemotype as DBH Inhibitor Scaffold: Class-Level Potency Context for CAS 93103-23-2

The 1,3-dihydroimidazole-2-thione chemotype has been established as a privileged scaffold for dopamine β-hydroxylase (DBH) inhibition, with reported IC50 values ranging from low nanomolar (e.g., nepicastat, IC50 = 9 nM) to mid-micromolar levels depending on substitution pattern [1]. Within the benzyl-substituted series, the prototypical N1-(4-hydroxybenzyl)imidazole-2-thione exhibits multisubstrate inhibitory activity, and quantitative SAR studies demonstrate that electron-withdrawing substituents on the benzyl ring modulate potency [2]. The N1-(4-fluorobenzyl) regioisomer (CAS 95333-74-7) displays an IC50 of 46.8 μM against DBH in ex vivo rat hypertensive models [3]. While CAS 93103-23-2 has not been directly tested in the same DBH assay, its C4-substituted topology places the 4-fluorobenzyl group in a geometrically distinct orientation relative to the thione pharmacophore, which—based on the established multisubstrate binding model—may engage the enzyme's lipophilic accessory pocket differently than the N1-substituted series.

Dopamine β-Hydroxylase Multisubstrate Inhibition Cardiovascular SAR

4-Substituted Imidazole-2-thione Class: Established In Vivo Anti-Inflammatory Activity in Rat Paw Edema Model

The 2-mercapto-4-substituted imidazole chemotype, to which CAS 93103-23-2 structurally belongs, has demonstrated statistically significant anti-inflammatory activity in the carrageenan-induced rat paw edema model [1]. In a systematic evaluation of 2-mercapto-4-substituted imidazoles, several compounds exhibited therapeutic indices comparable to the reference NSAID mefenamic acid, with 2-mercapto-4-(3-thienyl)imidazole (compound 8r) achieving the best overall therapeutic index value in the series [1]. While CAS 93103-23-2 itself was not among the specific compounds tested in this 1984 study, its 4-(4-fluorobenzyl) substitution pattern is directly analogous to the 4-substituted topology explored in this class. The presence of the electron-withdrawing fluorine atom is consistent with the general SAR trend where para-substituted benzyl groups modulate anti-inflammatory potency. Procurement of CAS 93103-23-2 enables direct extension of this established in vivo pharmacology to a fluorinated benzyl congener not previously evaluated.

Anti-Inflammatory Carrageenan-Induced Edema Therapeutic Index In Vivo Pharmacology

Optimal Research & Industrial Application Scenarios for 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-fluorophenyl)methyl)- (CAS 93103-23-2)


Regioisomer-Specific SAR Expansion for Dopamine β-Hydroxylase (DBH) Inhibitor Programs

CAS 93103-23-2 is best deployed as a C4-regioisomeric probe in DBH inhibitor lead optimization, directly complementing data generated with the N1-benzyl series (e.g., CAS 95333-74-7, DBH IC50 = 46.8 μM) [1]. The differential hydrogen bond donor count (HBD = 2 vs. 1) and altered logP (Δ = +0.3) provide a rational basis for designing matched molecular pair analyses to deconvolute the contributions of regioisomerism to target affinity, selectivity, and peripheral restriction [2]. This compound fills a specific gap in DBH SAR datasets where C4-substituted benzyl variants remain underrepresented.

Conformational Flexibility-Driven Lead Discovery for Targets Requiring Induced-Fit Binding

The methylene spacer topology imparts greater conformational degrees of freedom relative to the rigid 4-aryl analog (CAS 93103-15-2) [1]. This property makes CAS 93103-23-2 particularly suitable for screening against protein targets with flexible or cryptic binding pockets—such as certain GPCRs, kinases with DFG-out conformations, or allosteric sites—where a conformationally adaptable ligand may achieve binding poses inaccessible to more rigid scaffolds. Researchers can employ this compound as a fragment-like or scaffold-hopping starting point in biophysical fragment screening (SPR, DSF, or X-ray crystallography) to assess the advantage of the flexible benzyl topology.

Fluorinated Analog Synthesis for In Vivo Anti-Inflammatory Pharmacology Extension

Building on the validated in vivo anti-inflammatory activity of the 2-mercapto-4-substituted imidazole class in the carrageenan-induced rat paw edema model [2], CAS 93103-23-2 serves as a fluorinated congener for next-generation structure–activity studies. The 4-fluoro substituent is expected to enhance metabolic stability at the para position of the benzyl ring, potentially improving oral bioavailability relative to unsubstituted benzyl analogs. This compound is an ideal candidate for head-to-head comparative in vivo efficacy and PK studies against the previously disclosed non-fluorinated 4-benzyl imidazole-2-thiones to quantify the metabolic advantage conferred by fluorine incorporation.

Procurement as a Versatile Synthetic Intermediate for Diverse 2-Thioether and 2-Sulfanyl Imidazole Libraries

The thione functional group at the imidazole C2 position is a well-established nucleophilic handle for S-alkylation chemistry, enabling access to 2-alkylsulfanyl imidazole libraries with potential kinase inhibitory (e.g., p38α MAPK) [3] or receptor antagonist activities. CAS 93103-23-2, with its C4-fluorobenzyl substituent pre-installed, allows direct diversification at C2 without the need for protecting group strategies, offering procurement efficiency for medicinal chemistry groups building focused libraries around the 4-(4-fluorobenzyl)imidazole scaffold.

Quote Request

Request a Quote for 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-fluorophenyl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.